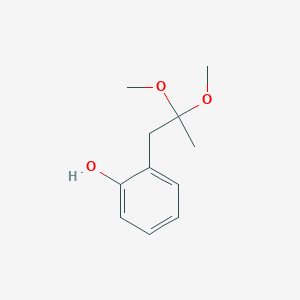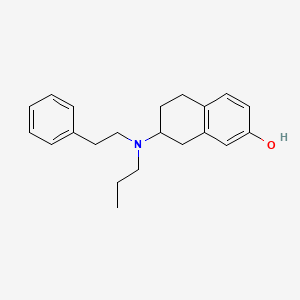
7-(Phenethyl-propyl-amino)-5,6,7,8-tetrahydro-naphthalen-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Propylphenethylamino)-5,6,7,8-tetrahydronaphthalen-2-ol is a complex organic compound that belongs to the class of phenethylamines. Phenethylamines are a broad and diverse class of compounds that include neurotransmitters, hormones, stimulants, hallucinogens, and antidepressants . This compound is characterized by its unique structure, which includes a naphthalene ring system fused with a tetrahydronaphthalene moiety and a propylphenethylamino group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Propylphenethylamino)-5,6,7,8-tetrahydronaphthalen-2-ol typically involves multiple steps, including the formation of the naphthalene ring system and the introduction of the propylphenethylamino group. One common method involves the alkylation of a naphthalene derivative with a propylphenethylamine precursor under controlled conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, and an appropriate solvent, such as dimethylformamide (DMF), at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity by employing advanced techniques such as continuous flow reactors and automated synthesis systems. Additionally, purification steps such as recrystallization and chromatography are often used to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
7-(Propylphenethylamino)-5,6,7,8-tetrahydronaphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert ketones or aldehydes back to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
7-(Propylphenethylamino)-5,6,7,8-tetrahydronaphthalen-2-ol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic properties, such as antidepressant or stimulant effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 7-(Propylphenethylamino)-5,6,7,8-tetrahydronaphthalen-2-ol involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes. The exact pathways involved depend on the specific receptors and cellular contexts.
Comparación Con Compuestos Similares
Similar Compounds
Phenethylamine: A simpler structure with similar biological activity.
Amphetamine: Shares the phenethylamine backbone but has different substituents.
Methamphetamine: Similar to amphetamine but with additional methyl groups.
Uniqueness
7-(Propylphenethylamino)-5,6,7,8-tetrahydronaphthalen-2-ol is unique due to its specific structural features, such as the fused naphthalene ring system and the propylphenethylamino group. These features contribute to its distinct chemical and biological properties, setting it apart from other phenethylamine derivatives.
Propiedades
Número CAS |
92206-56-9 |
|---|---|
Fórmula molecular |
C21H27NO |
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
7-[2-phenylethyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C21H27NO/c1-2-13-22(14-12-17-6-4-3-5-7-17)20-10-8-18-9-11-21(23)16-19(18)15-20/h3-7,9,11,16,20,23H,2,8,10,12-15H2,1H3 |
Clave InChI |
NOXSTXNFXDOBON-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CCC1=CC=CC=C1)C2CCC3=C(C2)C=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


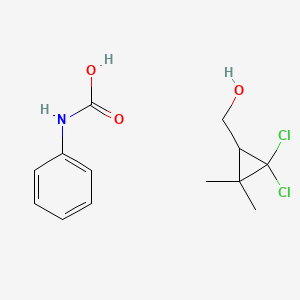
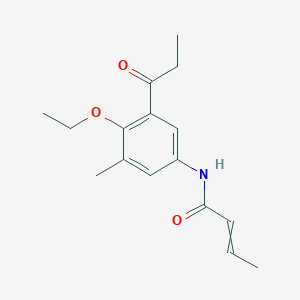
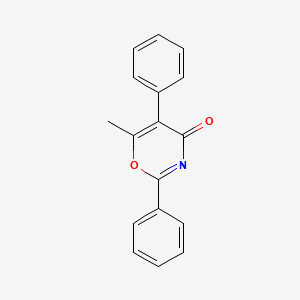


![5-Hydroxy-1-[(3-methoxyphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B14366610.png)
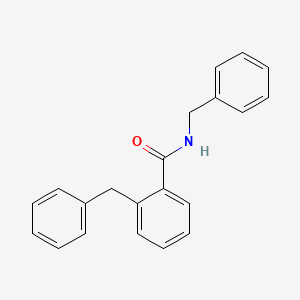
![1,1'-[1-(3-Ethynylphenoxy)but-1-en-3-yne-1,4-diyl]dibenzene](/img/structure/B14366619.png)

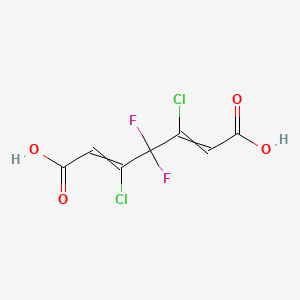
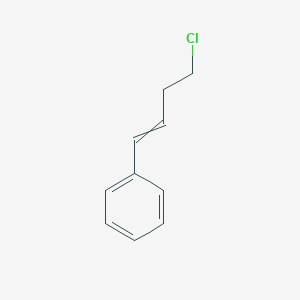
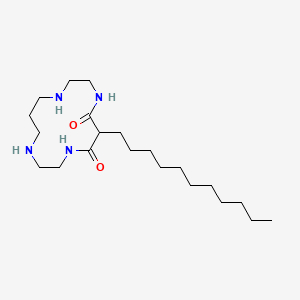
![N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]-2-phenoxyacetamide](/img/structure/B14366661.png)
